N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Description
“N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide” is a compound that has been synthesized and studied for its antibacterial activity . It combines thiazole and sulfonamide, groups with known antibacterial activity .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The compound was evaluated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity . These compounds are often used in the synthesis of hybrid antimicrobials, combining the effects of two or more agents for a more potent antibacterial therapeutic strategy .
Mode of Action
It’s worth noting that similar compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria . The distinctive mode of action of these compounds is often due to their ability to form complexes with cell-penetrating peptides, leading to faster killing-kinetics towards bacterial cells, creation of pores in the bacterial cell membranes, and negligible haemolytic activity towards human RBCs .
Biochemical Pathways
Similar compounds have been shown to exhibit anti-inflammatory activities, suggesting potential involvement in inflammatory pathways .
Result of Action
Similar compounds have been shown to exhibit potent antibacterial activity, indicating that they may lead to the death of bacterial cells .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other agents, as seen in the case of hybrid antimicrobials .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They interact with enzymes and proteins involved in the pathogenesis of tuberculosis, such as the enzyme DprE1 .
Cellular Effects
Benzothiazole derivatives have been reported to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Molecular Mechanism
Benzothiazole derivatives have been suggested to exert their effects at the molecular level through interactions with biomolecules and changes in gene expression .
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-3-20-10-5-4-6-11-12(10)16-14(21-11)17-13(19)9-7-8-15-18(9)2/h4-8H,3H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVSHYRHMLPJKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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